molecular formula C10H13ClN2O3 B7971648 (2-Methyl-1H-benzimidazol-1-yl)acetic acid hydrochloride hydrate

(2-Methyl-1H-benzimidazol-1-yl)acetic acid hydrochloride hydrate

Cat. No.: B7971648
M. Wt: 244.67 g/mol
InChI Key: RSHQXKKLROEELW-UHFFFAOYSA-N
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Description

(2-Methyl-1H-benzimidazol-1-yl)acetic acid hydrochloride hydrate is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-1H-benzimidazol-1-yl)acetic acid hydrochloride hydrate typically involves the condensation of o-phenylenediamine with acetic acid derivatives. The reaction is often catalyzed by acids such as hydrochloric acid, and the product is obtained through crystallization. The reaction conditions usually involve refluxing the reactants in a suitable solvent like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: (2-Methyl-1H-benzimidazol-1-yl)acetic acid hydrochloride hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The benzimidazole ring allows for substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted benzimidazole derivatives with various alkyl or aryl groups.

Scientific Research Applications

(2-Methyl-1H-benzimidazol-1-yl)acetic acid hydrochloride hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and parasitic infections.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2-Methyl-1H-benzimidazol-1-yl)acetic acid hydrochloride hydrate involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to enzymes and receptors, inhibiting their activity. This compound can interfere with the synthesis of nucleic acids and proteins, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • (2-Phenyl-1H-benzimidazol-1-yl)acetic acid
  • (5,6-Dimethyl-1H-benzimidazol-2-yl)acetic acid
  • (1-Methyl-1H-imidazol-2-yl)acetic acid hydrochloride

Comparison: (2-Methyl-1H-benzimidazol-1-yl)acetic acid hydrochloride hydrate is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

2-(2-methylbenzimidazol-1-yl)acetic acid;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.ClH.H2O/c1-7-11-8-4-2-3-5-9(8)12(7)6-10(13)14;;/h2-5H,6H2,1H3,(H,13,14);1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHQXKKLROEELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC(=O)O.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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